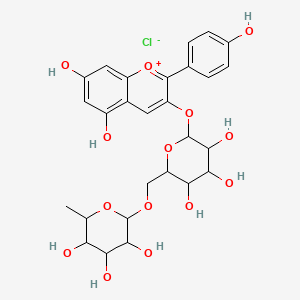

Pelargonidin-3-O-rutinoside chloride

Übersicht

Beschreibung

Pelargonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red color and is commonly found in strawberries, raspberries, and red geraniums . This compound exhibits several biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pelargonidin-3-O-rutinoside chloride can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques . The process involves isolating the anthocyanin from natural sources such as strawberries. The reaction conditions typically include the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound involves extracting the compound from plant sources using solvents and then purifying it using chromatography techniques. The process is scalable and can be optimized for higher yields by adjusting the solvent ratios and extraction times .

Analyse Chemischer Reaktionen

Types of Reactions

Pelargonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used, and the reaction is conducted in an aqueous medium.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities such as increased antioxidant properties .

Wissenschaftliche Forschungsanwendungen

1.1 α-Glucosidase Inhibition

Pelargonidin-3-O-rutinoside chloride has been identified as a potent α-glucosidase inhibitor, which is crucial for managing postprandial hyperglycemia. A study published in Chemical Communications demonstrated that this compound effectively inhibits α-glucosidase activity, thereby potentially aiding in the control of blood sugar levels after meals. The study utilized high-speed countercurrent chromatography and HPLC techniques for isolation and further elucidated the structure-activity relationship through enzymatic kinetics and molecular docking analyses .

1.2 Antioxidant Properties

The antioxidant capacity of this compound has been documented in various studies. For instance, research examining the effects of gastrointestinal digestion on different anthocyanins indicated that this compound retains some antioxidant activity even after digestion processes . The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.

Food Industry Applications

2.1 Natural Colorant

Due to its vibrant red hue, this compound is explored as a natural colorant in food products. Its stability under various pH conditions makes it suitable for use in beverages, dairy products, and confectionery items. Research indicates that consumers are increasingly favoring natural colorants over synthetic alternatives due to health concerns associated with artificial additives.

2.2 Nutraceuticals

The health benefits associated with this compound position it as a valuable ingredient in nutraceutical formulations aimed at improving metabolic health and reducing oxidative stress. Its incorporation into dietary supplements can provide consumers with an easy way to enhance their intake of beneficial phytochemicals.

Cosmetic Industry Applications

This compound's antioxidant properties also make it a candidate for use in cosmetic formulations. Its ability to protect skin cells from oxidative damage may contribute to anti-aging effects and skin health improvements when included in creams, serums, and other topical applications.

Case Studies and Research Findings

Wirkmechanismus

Pelargonidin-3-O-rutinoside chloride exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.

Vergleich Mit ähnlichen Verbindungen

Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioavailability . Similar compounds include:

Cyanidin-3-O-rutinoside: Another anthocyanin with similar antioxidant properties but different glycosylation.

Delphinidin-3-O-rutinoside: Known for its blue color and strong antioxidant activity.

Malvidin-3-O-rutinoside: Exhibits potent anti-inflammatory properties.

This compound stands out due to its unique combination of biological activities and stability, making it a valuable compound for various applications.

Biologische Aktivität

Pelargonidin-3-O-rutinoside chloride (Pg3R) is a natural anthocyanin predominantly found in strawberries and other red fruits. It belongs to the flavonoid class and is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. This article delves into the biological activity of Pg3R, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 614.98 g/mol. Its structure contributes to its unique biological activities compared to other anthocyanins.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Activity

- Pg3R has been shown to scavenge free radicals effectively, contributing to its antioxidant properties. This activity helps mitigate oxidative stress, which is linked to various chronic diseases.

2. α-Glucosidase Inhibition

- A significant finding is that Pg3R acts as an α-glucosidase inhibitor, which can help manage postprandial hyperglycemia. This property was confirmed through enzymatic kinetics and molecular docking studies, revealing that Pg3R effectively inhibits the enzyme responsible for carbohydrate digestion .

3. Anti-inflammatory Effects

- Studies indicate that Pg3R can modulate inflammatory pathways, potentially reducing the risk of inflammatory diseases .

4. Anticancer Potential

- Research has suggested that Pg3R may exert anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including modulation of signaling pathways .

Data Table: Comparison of Biological Activities

Case Studies

Case Study 1: α-Glucosidase Inhibition

A study isolated Pg3R from strawberries using high-speed countercurrent chromatography combined with HPLC. The results demonstrated that Pg3R significantly inhibited α-glucosidase activity in vitro, suggesting its potential use in managing diabetes .

Case Study 2: Antioxidant Effects

In a controlled trial involving human subjects consuming strawberry extracts rich in Pg3R, significant reductions in oxidative stress markers were observed post-consumption. This highlights the compound's role in enhancing antioxidant defenses in humans .

The mechanisms underlying the biological activities of Pg3R are multifaceted:

- Antioxidant Mechanism: Pg3R donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition: The structural features of Pg3R allow it to bind to the active site of α-glucosidase, blocking substrate access and reducing glucose absorption.

- Cell Signaling Modulation: Pg3R influences various signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and anticancer properties .

Eigenschaften

IUPAC Name |

2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBRTFUYRINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.